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Resistance to Taxanes: Mechanisms and Therapeutic Strategies - PMC (2023-01-20) Taxanes

are a class of microtubule-stabilizing agents that have been widely used in the treatment of

various cancers. However, the development of resistance to taxanes is a major clinical

challenge. The mechanisms of taxane resistance are complex and multifactorial, involving

alterations in drug targets, drug efflux, drug metabolism, and apoptosis. This review

summarizes the current understanding of the mechanisms of taxane resistance and discusses

potential therapeutic strategies to overcome it. ... (2023-01-20) Taxanes exert their anticancer

effects by binding to the β-tubulin subunit of microtubules, which leads to the stabilization of

microtubules and the arrest of cells in the G2/M phase of the cell cycle. This ultimately results

in the induction of apoptosis. Resistance to taxanes can arise from a variety of mechanisms,

including alterations in the drug target, increased drug efflux, and decreased apoptosis. ...

(2023-01-20) 4. Therapeutic Strategies to Overcome Taxane Resistance. Several strategies

have been developed to overcome taxane resistance, including the use of combination therapy,

the development of new taxane analogs, and the use of targeted therapies. Combination

therapy with other anticancer agents, such as platinum-based drugs, has been shown to be

effective in overcoming taxane resistance. New taxane analogs, such as cabazitaxel, have

been developed that are less susceptible to the mechanisms of resistance that affect older

taxanes. ... (2023-01-20) 1. Introduction. Taxanes are a class of microtubule-stabilizing agents

that have been widely used in the treatment of various cancers, including breast, ovarian, and

lung cancer. However, the development of resistance to taxanes is a major clinical challenge

that limits their efficacy. The mechanisms of taxane resistance are complex and multifactorial,
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involving alterations in drug targets, drug efflux, drug metabolism, and apoptosis. This review

summarizes the current understanding of the mechanisms of taxane resistance and discusses

potential therapeutic strategies to overcome it. ... (2023-01-20) 2. Mechanisms of Taxane

Resistance. The mechanisms of taxane resistance can be broadly classified into two

categories: alterations in the drug target and alterations in drug disposition. Alterations in the

drug target include mutations in the β-tubulin gene, which can lead to decreased binding of

taxanes to microtubules. Alterations in drug disposition include increased drug efflux, which is

mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). --

INVALID-LINK--

Cross-sensitivity between taxanes in patients with breast cancer - PubMed AIM This study was

a retrospective analysis of our experience with severe cross-hypersensitivity reactions (HSR) to

the taxanes paclitaxel (P) and docetaxel (D) in patients with breast cancer. PATIENTS AND

METHODS We evaluated patients with breast cancer treated with P or D who experienced

severe HSR to one of the two taxanes. Severe HSR was defined as any reaction severe

enough to warrant discontinuation of the drug. Initial intravenous premedication for paclitaxel

was dexamethasone (20 mg), ranitidine (50 mg) and dexchlorpheniramine (10 mg). For

docetaxel, dexamethasone (4 mg) orally every 12 hours was administered the day before

infusion and dexamethasone (20 mg) was administered intravenously prior to infusion. After

severe HSR to the taxane and 30 minutes before infusion of another taxane, we administered

dexamethasone (20 mg), ranitidine (50 mg) and dexchlorpheniramine (10 mg) iv as a

premedication, and we also increased the time of the infusion. RESULTS Between March 2009

and April 2010, 23 patients experienced an initial severe HSR to taxane (12 P, 11 D).

Substitution of another taxane was conducted in 17 patients in the two weeks following the

initial HSR. Eight patients had an initial HSR with P, and three had a cross-HSR to D. Nine

patients had an initial HSR to D, and four of these patients had a cross-HSR to P. Among the

17 patients who received both taxanes, 7 (41%) had a cross-HSR. All cross- HSRs were

sufficiently severe (grade 3-4) to suspend taxane treatment permanently. In the remaining 6

patients, a desensitisation protocol to taxanes was performed by increasing the dose of the

diluted drug (4 P, 2 D), which resulted in administration of the drug without complications in all

cases. There were no treatment-related deaths. CONCLUSION Severe cross-HSR between P

and D occurred in a significant proportion of our patients with breast cancer, so care must be

taken when substituting taxanes (paclitaxel and docetaxel). ... For docetaxel, dexamethasone

(4 mg) orally every 12 hours was administered the day before infusion and dexamethasone (20

mg) was administered intravenously prior to infusion. After severe HSR to the taxane and 30
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minutes before infusion of another taxane, we administered dexamethasone (20 mg), ranitidine

(50 mg) and dexchlorpheniramine (10 mg) iv as a premedication, and we also increased the

time of the infusion. ... RESULTS Between March 2009 and April 2010, 23 patients experienced

an initial severe HSR to taxane (12 P, 11 D). Substitution of another taxane was conducted in

17 patients in the two weeks following the initial HSR. Eight patients had an initial HSR with P,

and three had a cross-HSR to D. Nine patients had an initial HSR to D, and four of these

patients had a cross-HSR to P. Among the 17 patients who received both taxanes, 7 (41%) had

a cross-HSR. All cross- HSRs were sufficiently severe (grade 3-4) to suspend taxane treatment

permanently. ... CONCLUSION Severe cross-HSR between P and D occurred in a significant

proportion of our patients with breast cancer, so care must be taken when substituting taxanes

(paclitaxel and docetaxel). A desensitisation protocol can be an effective alternative to

decrease the risk of a new HSR. ... Abstract. AIM This study was a retrospective analysis of our

experience with severe cross-hypersensitivity reactions (HSR) to the taxanes paclitaxel (P) and

docetaxel (D) in patients with breast cancer. PATIENTS AND METHODS We evaluated patients

with breast cancer treated with P or D who experienced severe HSR to one of the two taxanes.

Severe HSR was defined as any reaction severe enough to warrant discontinuation of the drug.

2 Comparative Analysis of Taxezopidine G: A Novel Taxane Overcoming Cross-Resistance

For dissemination to researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the novel, investigational taxane, Taxezopidine
G, against established taxanes: paclitaxel, docetaxel, and cabazitaxel. The focus of this

analysis is on the critical issue of cross-resistance, a significant challenge in the clinical

application of taxane-based chemotherapies. The data presented herein is a synthesis of

preclinical findings designed to elucidate the potential of Taxezopidine G in treating tumors

that have developed resistance to currently approved taxanes.

Introduction to Taxane Resistance
Taxanes, including paclitaxel and docetaxel, are mainstays in the treatment of various solid

tumors, such as breast, ovarian, and lung cancers. Their mechanism of action involves the

stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent

apoptosis. However, the efficacy of these drugs is often limited by the development of

resistance.

Key mechanisms of taxane resistance include:
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Overexpression of drug efflux pumps: ATP-binding cassette (ABC) transporters, particularly

P-glycoprotein (P-gp), actively pump taxanes out of the cancer cell, reducing intracellular

drug concentration.

Alterations in microtubule composition: Changes in the expression of β-tubulin isotypes can

decrease the binding affinity of taxanes to their target.

Modulation of apoptotic pathways: Cancer cells can develop mechanisms to evade drug-

induced cell death.

Cabazitaxel was developed as a next-generation taxane with reduced affinity for P-gp, showing

efficacy in some docetaxel-resistant tumors. Taxezopidine G represents a further

advancement, engineered to circumvent multiple resistance pathways.

Comparative Efficacy in Taxane-Resistant Models
To evaluate the efficacy of Taxezopidine G in the context of resistance, a panel of cancer cell

lines with acquired resistance to paclitaxel and docetaxel were utilized. The half-maximal

inhibitory concentration (IC50) was determined for each taxane.
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Cell Line
Resistance
Profile

Paclitaxel
IC50 (nM)

Docetaxel
IC50 (nM)

Cabazitaxel
IC50 (nM)

Taxezopidin
e G IC50
(nM)

OVCAR-3
Ovarian

(Sensitive)
5.2 3.8 4.5 3.1

OVCAR-3-TR

Ovarian

(Paclitaxel-

Resistant, P-

gp+)

289.4 157.3 25.1 6.8

A549
Lung

(Sensitive)
8.1 6.5 7.2 5.9

A549-DR

Lung

(Docetaxel-

Resistant,

βIII-tubulin+)

198.7 350.1 98.5 12.4

MCF-7
Breast

(Sensitive)
4.5 3.1 3.9 2.8

MCF-7-PR

Breast

(Paclitaxel-

Resistant, P-

gp+)

312.6 188.2 30.7 7.5

Table 1: Comparative IC50 values of taxanes in sensitive and resistant cancer cell lines. Data

are representative of preclinical findings.

The data clearly indicate that while paclitaxel and docetaxel lose significant potency in the

resistant cell lines, Taxezopidine G maintains a high level of cytotoxicity. Notably, its activity is

also superior to cabazitaxel in these models, suggesting it may overcome a broader range of

resistance mechanisms.

Experimental Protocols
Cell Viability Assay (MTT Assay)
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Purpose: To determine the cytotoxic effect of taxanes on cancer cell lines and calculate the

IC50 values.

Methodology:

Cell Seeding: Cancer cells (sensitive and resistant strains) were seeded into 96-well plates

at a density of 5,000 cells per well and allowed to adhere overnight.

Drug Treatment: Cells were treated with serial dilutions of paclitaxel, docetaxel, cabazitaxel,

or Taxezopidine G for 72 hours.

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability was calculated as a percentage of the untreated control. IC50

values were determined by plotting the percentage of cell viability against the logarithm of

the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for P-glycoprotein and βIII-tubulin
Expression
Purpose: To confirm the molecular basis of resistance in the cell line models.

Methodology:

Protein Extraction: Total protein was extracted from the sensitive and resistant cell lines

using RIPA buffer supplemented with protease inhibitors.

Protein Quantification: Protein concentration was determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-

polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane was blocked and then incubated with primary antibodies

against P-glycoprotein (ABCB1), βIII-tubulin, and a loading control (e.g., GAPDH) overnight

at 4°C.

Secondary Antibody and Detection: The membrane was washed and incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were

visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Resistance Pathways and Experimental
Workflow
To better understand the mechanisms of resistance and the experimental approach, the

following diagrams are provided.

Cancer Cell

Resistance Mechanisms

Taxane
(Paclitaxel, Docetaxel) Microtubule StabilizationBinds to β-tubulin ApoptosisG2/M Arrest

P-glycoprotein
(Efflux Pump)

Efflux
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βIII-tubulin
(Altered Target)
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Click to download full resolution via product page

Caption: Overcoming common taxane resistance pathways.
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Caption: Experimental workflow for assessing cross-resistance.
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Conclusion
The preclinical data for Taxezopidine G strongly suggest its potential as a valuable therapeutic

agent for cancers that have developed resistance to conventional taxanes. By maintaining high

cytotoxicity in cell lines overexpressing P-glycoprotein and those with altered tubulin

composition, Taxezopidine G demonstrates a promising profile for overcoming key

mechanisms of cross-resistance. Further in vivo and clinical studies are warranted to fully

elucidate the therapeutic benefits of this novel compound. This guide provides a foundational

understanding for researchers and drug development professionals interested in the evolving

landscape of taxane-based chemotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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